Boc-D-Leu-OMe

概要

説明

It is commonly used in peptide synthesis due to its ability to inhibit aminopeptidase, an enzyme responsible for the degradation of amino acids at the end of protein synthesis . This compound is particularly valuable in research involving protein digestion and peptide-based therapeutics.

科学的研究の応用

Boc-D-Leu-OMe has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a protected amino acid derivative.

Biology: Employed in studies of protein digestion and enzyme inhibition.

Medicine: Investigated for its potential in developing peptide-based therapeutics.

Industry: Utilized in the production of peptides and other bioactive compounds.

作用機序

Target of Action

Boc-D-Leu-OMe, also known as tert-butyloxycarbonyl-D-leucine methyl ester, is a derivative of the amino acid leucine . It’s primarily used in peptide synthesis, particularly in the creation of peptide-based functional molecules

Mode of Action

The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino moiety during synthesis, preventing unwanted side reactions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

This compound plays a role in the synthesis of peptides, which can form various micro to nanostructures. These structures have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . .

Result of Action

The result of this compound’s action is primarily seen in its role in peptide synthesis. For example, it has been used in the development of a safe ultraviolet filter for skin protection from UVA/UVB sun irradiation . .

準備方法

Synthetic Routes and Reaction Conditions: Boc-D-Leu-OMe can be synthesized through the esterification of D-leucine with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction. The typical reaction conditions involve the use of Boc anhydride and a base such as triethylamine to facilitate the protection of the amino group .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and efficiency .

化学反応の分析

Types of Reactions: Boc-D-Leu-OMe undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce Boc-D-leucine.

Deprotection: The Boc group can be removed under acidic conditions to yield D-leucine methyl ester.

Amidation: The compound can react with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.

Amidation: Conducted using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products:

Hydrolysis: Boc-D-leucine.

Deprotection: D-leucine methyl ester.

Amidation: Boc-D-leucine amides.

類似化合物との比較

Boc-L-Leu-OMe: The L-isomer of Boc-D-Leu-OMe, used similarly in peptide synthesis.

Boc-D-Val-OMe: Another Boc-protected amino acid ester with similar applications.

Boc-D-Phe-OMe: Used in peptide synthesis and enzyme inhibition studies.

Uniqueness: this compound is unique due to its specific inhibition of aminopeptidase enzymes and its role in stabilizing peptides during synthesis. Its D-configuration provides distinct stereochemical properties that can influence the biological activity and stability of the resulting peptides .

生物活性

Boc-D-Leu-OMe (Boc-D-leucine methyl ester) is a derivative of the amino acid leucine, which is commonly utilized in peptide synthesis and has garnered attention for its biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the methyl esterification of the carboxylic acid. The general synthetic route involves:

- Protection : The amino group of D-leucine is protected using Boc anhydride.

- Methyl Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

1. Chemotactic Activity

Research has indicated that this compound can influence chemotaxis in human neutrophils. In a study comparing various peptide analogues, it was found that while no synthesized compounds surpassed the standard fMLF-OMe (N-formylmethionyl-leucyl-phenylalanine methyl ester) in stimulating chemotaxis, certain analogues demonstrated enhanced superoxide anion production at higher concentrations . This suggests that this compound may play a role in modulating immune responses.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A study synthesized various peptide derivatives, including those containing this compound, and evaluated their activity against Gram-negative bacteria and dermatophytes. The results indicated moderate to good bioactivity against these pathogens, highlighting its potential as an antimicrobial agent .

3. Thermo-responsive Behavior

The compound shows interesting thermo-responsive behavior when incorporated into synthetic helical polymers. It was observed that the presence of Boc-D-amino acids like Boc-D-Leu-OH can induce a reversible helix inversion process in foldamers depending on temperature changes. This property is significant for applications in drug delivery systems where temperature sensitivity can be exploited .

Case Studies and Research Findings

Several studies have specifically highlighted the biological activity of this compound:

特性

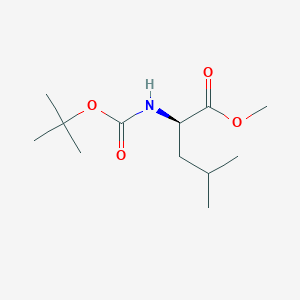

IUPAC Name |

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。